molecular formula C4H11NO2<br>C4H11NO2<br>(CH2CH2OH)2NH B148175 Diethanolamine CAS No. 61791-44-4

Diethanolamine

Cat. No.: B148175
CAS No.: 61791-44-4
M. Wt: 105.14 g/mol
InChI Key: ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Description

Diethanolamine is an organic compound with the chemical formula HN(CH₂CH₂OH)₂. It is a colorless, viscous liquid at room temperature, though it can also exist as colorless crystals. This compound is both a secondary amine and a diol, making it polyfunctional. It is widely used in various industrial applications due to its ability to act as a weak base and its hydrophilic nature .

Preparation Methods

Traditional Synthesis Methods for Diethanolamine

Batch Reactor Processes

The conventional batch synthesis of DEA involves the stepwise addition of ethylene oxide to concentrated aqueous ammonia under controlled temperature and pressure. The reaction proceeds via nucleophilic attack of ammonia on EO, forming monoethanolamine (MEA), this compound (DEA), and triethanolamine (TEA) as consecutive products:

NH3+C2H4OMEA(Primary amine)\text{NH}3 + \text{C}2\text{H}4\text{O} \rightarrow \text{MEA} \quad \text{(Primary amine)}
MEA+C2H4ODEA(Secondary amine)\text{MEA} + \text{C}2\text{H}4\text{O} \rightarrow \text{DEA} \quad \text{(Secondary amine)}
DEA+C2H4OTEA(Tertiary amine)\text{DEA} + \text{C}2\text{H}_4\text{O} \rightarrow \text{TEA} \quad \text{(Tertiary amine)}

Typical operating conditions include temperatures of 50–70°C and pressures of 2.5–3.0 MPa to maintain ammonia in the liquid phase . However, batch processes suffer from low DEA selectivity (≤30%) due to the rapid formation of TEA, necessitating energy-intensive vacuum distillation to isolate DEA from the product mixture .

Challenges in Traditional Methods

Key limitations of batch synthesis include:

  • High energy consumption : Distillation under vacuum (≤0.5 atm) is required to separate DEA (boiling point: 268.8°C) from TEA (360°C) .

  • Exothermicity management : The reaction releases 92 kJ per mole of EO consumed, demanding complex cooling systems to prevent thermal runaway .

  • Low selectivity : Competitive side reactions favor TEA formation unless ammonia is present in large excess (molar ratio NH3_3:EO ≥ 10:1) .

Tubular Reactor and Reactive Distillation Approach

Tubular Reactor Design and Optimization

Modern DEA synthesis employs continuous tubular reactors to enhance mixing and heat transfer. In this configuration, preheated ammonia (≥90% concentration) and EO are fed at a molar ratio of 10:1–15:1 into a reactor operating at 50–70°C and 2.5–3.0 MPa . The laminar flow regime ensures complete EO conversion while minimizing TEA formation. For example, at 3 MPa and 50°C, the product distribution is 54.25% MEA, 27.59% DEA, and 18.16% TEA .

Table 1: Performance of Tubular Reactors Under Varied Conditions

NH3_3:EO RatioTemperature (°C)Pressure (MPa)Product Distribution (MEA:DEA:TEA)
10:1503.054.25:27.59:18.16
12:1602.556.78:28.97:14.25
15:1702.552.10:30.45:17.45

Reactive Distillation for Enhanced Selectivity

Reactive distillation (RD) integrates chemical reaction and product separation in a single column, shifting equilibrium toward DEA by continuously removing water and unreacted ammonia. The RD column operates at 0.3–0.6 atm and 100–120°C, with a reflux ratio of 8.0 to maximize DEA purity . EO is introduced into the middle of the column, reacting with MEA-rich streams from the top. This configuration achieves DEA concentrations of 82.36–84.32% in the bottoms product, reducing subsequent purification costs by 40% .

Table 2: Reactive Distillation Parameters and Outcomes

EO Feed PositionPressure (atm)Temperature (°C)DEA Purity (%)TEA Content (%)
Middle0.510082.3617.64
Middle0.312084.3215.68

Multistage Flash Evaporation and Ammonia Recovery

Flash Evaporation Systems

Post-reactor streams undergo multistage flash evaporation to recover unreacted ammonia. A three-stage flash unit operating at progressively lower pressures (3.0 → 0.5 MPa) isolates 20–30% of the initial ammonia, which is recycled to the tubular reactor . This step reduces raw material consumption by 25% and minimizes wastewater generation.

Ammonia Still Operation

Residual ammonia in the reactor effluent is stripped using a distillation column (ammonia still) at 0.5 atm. The bottoms product, containing MEA, DEA, and TEA, is fed to the reactive distillation column, while the overhead ammonia is condensed and reused .

Energy and Economic Considerations

Heat Integration Strategies

The exothermic heat of reaction (92 kJ/mol) is harnessed to vaporize the RD column’s reboiler feed, eliminating external heating requirements. This reduces energy costs by 35% compared to conventional processes .

Cost-Benefit Analysis

A plant producing 50,000 tons/year of DEA using tubular reactors and RD achieves a 22% reduction in capital expenditure (CAPEX) and 18% lower operating costs (OPEX) than batch systems. The payback period for retrofitting existing facilities is estimated at 3.2 years .

Scientific Research Applications

Industrial Applications

Metalworking Fluids

  • Diethanolamine is a key component in metalworking fluids, enhancing lubrication and cooling during machining processes. It reduces friction and heat generation, which prolongs tool life and improves machining efficiency .

Gas Treatment

  • In the oil and gas industry, this compound is employed for gas sweetening, specifically in removing acidic gases such as carbon dioxide (CO2) and hydrogen sulfide (H2S) from natural gas streams. This process is crucial for improving the quality of natural gas for commercial use .

Cement and Concrete

  • The compound serves as an additive in cement and concrete formulations, improving workability and durability. It acts as a dispersant that enhances the flow properties of concrete mixtures .

Agricultural Applications

Herbicides and Pesticides

  • This compound is used as an intermediate in the production of herbicides and pesticides, where it enhances the solubility and effectiveness of active ingredients. This application is vital for the agricultural sector to ensure effective crop protection .

Fertilizers

  • The compound also finds application in fertilizers, where it aids in nutrient delivery and improves the overall efficacy of agricultural products .

Cosmetic and Personal Care Products

This compound is widely used in cosmetics and personal care items:

  • Emulsifiers : It helps stabilize emulsions in creams and lotions.
  • pH Adjusters : The compound adjusts the pH of formulations to enhance product stability and performance.
  • Conditioning Agents : In hair care products, this compound improves texture and provides conditioning benefits .

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

  • Buffering Agent : It stabilizes formulations by maintaining pH levels.
  • Solubilizing Agent : It assists in the solubilization of active pharmaceutical ingredients, enhancing their bioavailability.
  • Emulsifying Agent : Used in emulsions for drug delivery systems, this compound ensures uniform distribution of active compounds .

Environmental Applications

This compound is involved in environmental remediation processes:

  • Water Treatment : It acts as a chelating agent that can bind heavy metals, facilitating their removal from wastewater.
  • Air Quality Improvement : The compound's ability to absorb acidic gases contributes to cleaner emissions from industrial processes .

Case Study 1: this compound in Gas Sweetening

A study conducted on natural gas processing facilities highlighted the effectiveness of this compound solutions in removing CO2 and H2S. The implementation of this compound-based systems resulted in a significant reduction of these gases, enhancing the quality of natural gas delivered to consumers.

Case Study 2: Agricultural Efficacy

Research on this compound's role in pesticide formulation demonstrated improved crop yields when used as an emulsifier. Trials showed that crops treated with this compound-containing pesticides had reduced pest infestations compared to those treated with standard formulations.

Mechanism of Action

Diethanolamine acts as a weak base due to the presence of the secondary amine group. It can form hydrogen bonds with water and other polar molecules, making it highly soluble in water. The compound’s hydrophilic nature allows it to interact with various molecular targets, including proteins and enzymes. In biological systems, this compound can be incorporated into phospholipids, affecting cell membrane structure and function .

Comparison with Similar Compounds

Uniqueness of Diethanolamine: this compound’s unique combination of being a secondary amine and a diol allows it to participate in a wider range of chemical reactions compared to monoethanolamine and triethanolamine. Its ability to form stable complexes with metal ions and its amphiphilic nature make it particularly valuable in industrial applications .

Biological Activity

Diethanolamine (DEA) is a versatile chemical compound widely used in various industrial applications, including cosmetics, pharmaceuticals, and agricultural products. Its biological activity has garnered significant attention, particularly regarding its antimicrobial, anticancer, and toxicological properties. This article provides a comprehensive overview of the biological activities associated with DEA, supported by relevant research findings, case studies, and data tables.

This compound is an alkanolamine with the chemical formula C4_4H11_11NO2_2. It features two hydroxyl groups and one amine group, making it reactive in various chemical processes. Recent studies have focused on synthesizing DEA derivatives to enhance its biological efficacy. For instance, amino acid derivatives based on this compound diesters have been synthesized to explore their potential antimicrobial activities .

Antimicrobial Activity

Research indicates that DEA and its derivatives exhibit significant antimicrobial properties. A study synthesized several DEA derivatives and evaluated their antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed potent inhibition against these microorganisms .

CompoundPathogen TestedZone of Inhibition (mm)
2aE. coli15
2bS. aureus18
3aP. aeruginosa12
4bB. subtilis20

Anticancer Potential

The carcinogenic potential of DEA has been a subject of extensive research. Studies conducted by the National Toxicology Program (NTP) revealed that lifetime dermal exposure to DEA increased liver tumor incidence in mice but not in rats. This discrepancy suggests a species-specific response to DEA's carcinogenic effects . The mechanism appears to involve choline deficiency induced by DEA, which affects phosphatidylcholine synthesis in liver cells .

Case Study: NTP Carcinogenicity Studies

The NTP conducted a series of experiments to assess the carcinogenicity of DEA using genetically modified mouse models. The results indicated that while DEA induced liver tumors in certain mouse strains, it did not exhibit similar effects in others or in rat models, highlighting the complexity of its biological activity across different species .

Genotoxicity

Short-term genotoxicity tests for DEA have generally yielded negative results, indicating that its carcinogenic effects may operate through non-genotoxic pathways rather than direct DNA damage . This finding is crucial for understanding the safety profile of DEA in consumer products.

Other Biological Activities

Beyond antimicrobial and anticancer properties, DEA has shown potential in other areas:

  • Antioxidant Activity : Some studies have indicated that DEA derivatives possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
  • Local Anesthetic Effects : Research has suggested that certain DEA derivatives may exhibit local anesthetic properties, making them candidates for further pharmacological development .

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing diethanolamine’s acute and subacute toxicity in preclinical models?

  • Methodology :

  • In vivo models : Use B6C3F1 mice or CD rats for dermal or oral exposure studies. Monitor histopathological changes in target organs (liver, kidneys) and reproductive tissues .
  • Developmental toxicity : Apply DEA cutaneously to pregnant New Zealand White rabbits, evaluating fetal malformations and maternal toxicity via necropsy and teratogenicity indices .
  • Dose-response analysis : Employ OECD guidelines for subacute exposure (e.g., 28-day studies) with endpoints like organ weight changes and hematological parameters.

Q. How is this compound’s biodegradability and bioaccumulation potential evaluated in environmental risk assessments?

  • Methodology :

  • Biodegradability : Use OECD 301 tests (e.g., Closed Bottle Test) to confirm "readily biodegradable" status, with >60% degradation within 28 days .
  • Bioaccumulation : Estimate Bioconcentration Factor (BCF) via QSAR models (e.g., log Kow = -1.43 predicts low BCF = 2.3–3.0) .
  • Mobility in soil : Measure log Koc (0.60) to classify DEA as "very high mobility" using USEPA guidelines .

Q. What analytical techniques are employed to quantify this compound concentration in pharmaceutical formulations?

  • Methodology :

  • Titrimetry : Acid-base titration with 0.5 N HCl and bromocresol green indicator (USP-NF protocol; accuracy ±0.5%) .
  • Enzymatic assays : Alkaline phosphatase-coupled reactions for trace DEA detection in biologics (sensitivity ~1 ppm) .

Advanced Research Questions

Q. How do researchers model the kinetics of CO₂ absorption in this compound solutions, and what parameters are critical for accurate simulation?

  • Methodology :

  • Experimental kinetics : Use laminar-liquid jet absorbers to measure CO₂ flux across 293–343 K. Apply penetration theory with reversible reaction models to derive zwitterion-mediated rate coefficients .

  • Process simulation : Implement HYSYS or Aspen Plus with Peng-Robinson equations of state. Key parameters include DEA concentration (10–30 wt%), CO₂ partial pressure (0.1–2 atm), and absorber temperature .

  • Orthogonal experimental design : Optimize gas/liquid flow rates (0.5–2.0 L/min) and CO₂ volume fraction (5–15%) to maximize mass transfer coefficients (KGa = 0.02–0.08 mol/m³·s·kPa) .

    • Data Table :
ParameterEffect on Absorption EfficiencyOptimal RangeReference
Gas Flow RateNegative correlation0.5–1.5 L/min
DEA ConcentrationPositive correlation20–30 wt%
TemperatureOptimal at 313–323 K313–323 K

Q. What experimental approaches resolve contradictions in this compound’s carcinogenicity classification across regulatory bodies?

  • Methodology :

  • Mode of Action (MOA) analysis : Compare tumorigenicity in B6C3F1 mice (liver/kidney tumors) with human relevance using OECD Guidance Document 116. Focus on species-specific metabolic pathways (e.g., choline depletion in mice) .
  • Epidemiological review : Meta-analysis of occupational exposure data (NIOSH REL = 3 ppm) to assess human carcinogenicity risk (IARC Group 2B vs. ECHA’s non-classification) .
  • Dose extrapolation : Apply linear no-threshold (LNT) models to mouse dermal exposure data, adjusting for dermal absorption rates (<5% in humans) .

Q. How do microsolvation effects and catalytic molecules influence the reaction mechanism of CO₂ with this compound, as revealed by quantum chemical calculations?

  • Methodology :

  • DFT simulations : Use B3LYP/6-311++G(d,p) to model zwitterion formation. Include explicit water/DEA molecules to simulate microsolvation, reducing activation energy by 15–20 kcal/mol .
  • Transition state analysis : Identify catalytic roles of secondary amines in stabilizing carbamate intermediates (ΔG‡ = 10–12 kcal/mol with DEA vs. 18 kcal/mol without) .
  • Solvent effects : Apply COSMO-RS to predict solvent polarity impact on carbamate stability (ε > 40 enhances ion pair formation) .

Properties

IUPAC Name

2-(2-hydroxyethylamino)ethanol
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InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
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InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Canonical SMILES

C(CO)NCCO
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Molecular Formula

C4H11NO2, Array
Record name DIETHANOLAMINE
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Related CAS

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1])
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DSSTOX Substance ID

DTXSID3021932
Record name Diethanolamine
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Molecular Weight

105.14 g/mol
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Physical Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor.
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Boiling Point

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes)
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Flash Point

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95%
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Density

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10
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Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65
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Vapor Pressure

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg
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Color/Form

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F)

CAS No.

111-42-2
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Melting Point

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F
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Synthesis routes and methods I

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Though the temperature increased up to 150° C. by the heat of reaction over the length of about 20 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 500 hrs near the outlet of the catalytic layer. As a result, deterioration in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=69/30/1. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The reaction was carried out by use of the apparatus shown in FIG. 5. A stainless steel tube having an inner diameter of 15 mm, a length of 400 mm, a heater wound thereon for compensating the heat radiation, and a heat-insulation was used as a reactor 501. Within the reactor 501, a protection tube where a thermocouple could be inserted to measure the temperature profile of a fixed catalytic layer, was installed. Into the reactor 501 was packed 50 cm3 of catalyst A, and the raw material (the molar ratio of ammonia/ethylene oxide: 8/1) heated to 60° C. through a pre-heater 502 was fed at 5 hr−1 (LHSV), to carry out the reaction. The reaction pressure was 10 MPa, and the reaction was in a gas-liquid mixing phase. Though the temperature increased up to 150° C. by the heat of reaction over the length of about 100 mm from the inlet at the initial stage, the temperature came to have a profile barely rising to nearly 150° C. after 200 hrs near the outlet of the catalytic layer. As a result, a reduction in catalytic activity was observed. The results obtained are as follows: the conversion of ethylene oxide was 100%; and the ratio of each component in the produced ethanolamines was: monoethanolamine/diethanolamine/triethanolamine=51/46/3. Diethanolamine was produced at a high selectivity while a small amount of triethanolamine was produced.
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethanolamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monoethanolamine diethanolamine triethanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
50 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods V

Procedure details

In this example, it was asserted that a white, pulverulent diethanolamine carbamate was obtained by the introduction of carbon dioxide into a solution of diethanolamine in benzene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diethanolamine carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethanolamine
Reactant of Route 2
Reactant of Route 2
Diethanolamine
Reactant of Route 3
Reactant of Route 3
Diethanolamine
Reactant of Route 4
Reactant of Route 4
Diethanolamine
Reactant of Route 5
Reactant of Route 5
Diethanolamine
Reactant of Route 6
Reactant of Route 6
Diethanolamine

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